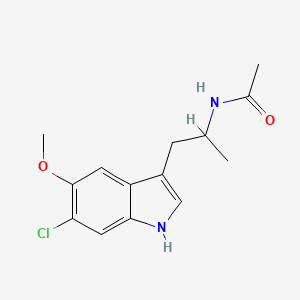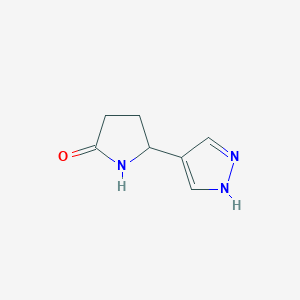
2,2'-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 7th position of the fluorene ring and two diethanol groups attached to the nitrogen atom
Méthodes De Préparation
The synthesis of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the nitration of fluorene followed by the introduction of diethanolamine. The reaction conditions for the nitration step often include the use of concentrated nitric acid and sulfuric acid as catalysts. The subsequent reaction with diethanolamine is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups in the diethanol moiety can participate in substitution reactions with various electrophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have been studied for their potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
2,2’-((7-Nitro-9H-fluoren-2-yl)azanediyl)diethanol can be compared with other similar compounds, such as:
2,2’-((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid: This compound also contains a fluorene moiety but differs in its functional groups and applications.
7-Nitro-9H-fluoren-2-amine: Similar in structure but lacks the diethanol groups, leading to different chemical properties and reactivity.
2,7-Dichloro-9H-fluorene-based compounds: These compounds have different substituents on the fluorene ring, resulting in distinct chemical behaviors and uses.
Propriétés
Numéro CAS |
6295-76-7 |
|---|---|
Formule moléculaire |
C17H18N2O4 |
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(7-nitro-9H-fluoren-2-yl)amino]ethanol |
InChI |
InChI=1S/C17H18N2O4/c20-7-5-18(6-8-21)14-1-3-16-12(10-14)9-13-11-15(19(22)23)2-4-17(13)16/h1-4,10-11,20-21H,5-9H2 |
Clé InChI |
OXZABCVRBCCCID-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)


![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)


![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)




